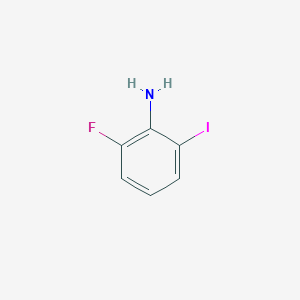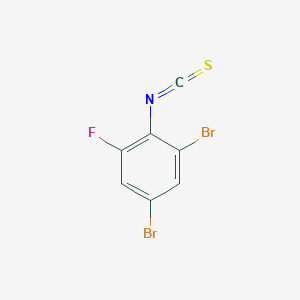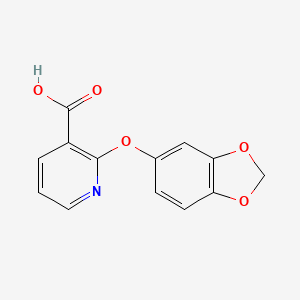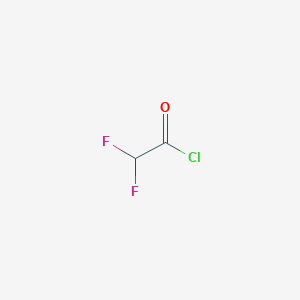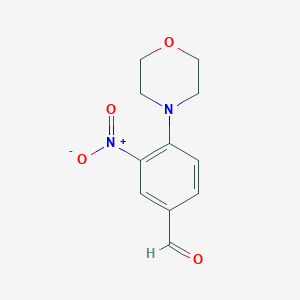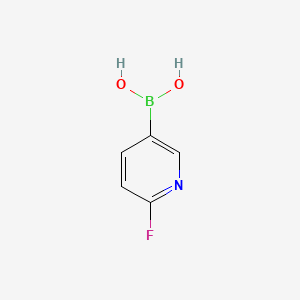
2-Fluoropyridine-5-boronic acid
Descripción general
Descripción
2-Fluoropyridine-5-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is also known by other names such as 6-fluoropyridin-3-ylboronic Acid and 2-Fluoro-5-pyridylboronic acid .
Synthesis Analysis
The synthesis of 2-Fluoropyridine-5-boronic acid involves several steps. One method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . A Suzuki reaction of the resulting compound with a range of aryl iodides gives 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields .Molecular Structure Analysis
The molecular structure of 2-Fluoropyridine-5-boronic acid can be represented by the InChI stringInChI=1S/C5H5BFNO2/c7-5-2-1-4 (3-8-5)6 (9)10/h1-3,9-10H . The compound has a molecular weight of 140.91 g/mol . Chemical Reactions Analysis
2-Fluoropyridine-5-boronic acid is often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
2-Fluoropyridine-5-boronic acid is a white to light yellow solid . It has a melting point of 177-178°C and a density of 1.34±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Heterocyclization with α-Oxocarboxylic Acids
2-Fluoropyridine-5-boronic acid is involved in heterocyclization reactions with α-oxocarboxylic acids. This process is crucial for synthesizing various heterocyclic compounds, which are a core structure in many pharmaceuticals .
Suzuki-Miyaura Coupling Reactions
This compound is also utilized in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds. This reaction is significant in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Precursor to Biologically Active Molecules
2-Fluoropyridine-5-boronic acid serves as a precursor to several biologically active molecules. For instance, it’s used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity, which are important in drug development .
Sensing Applications
Due to its interactions with diols and strong Lewis bases such as fluoride or cyanide anions, 2-Fluoropyridine-5-boronic acid is valuable in various sensing applications. These can range from homogeneous assays to heterogeneous detection methods .
Synthesis of Fluorinated Pyridines
The compound is used in the synthesis of fluorinated pyridines, which are important in the development of materials that act as AMPA potentiators. These materials have potential therapeutic applications in neurological disorders .
Catalytic Protodeboronation
It’s also involved in catalytic protodeboronation of pinacol boronic esters, which are key building blocks in organic synthesis. This process is essential for modifying the structure of boronic esters to create new compounds .
Safety And Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding dust formation .
Propiedades
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-5-boronic acid | |
CAS RN |
351019-18-6 | |
| Record name | 2-Fluoropyridine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


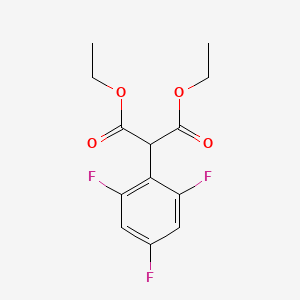

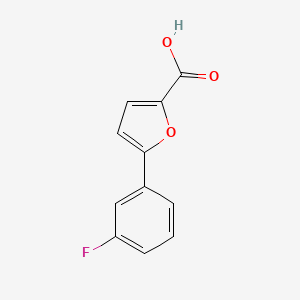
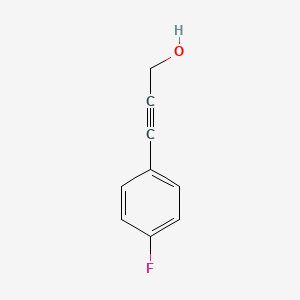
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
